5-Ethylpiperidin-2-one 5-Ethylpiperidin-2-one
Brand Name: Vulcanchem
CAS No.: 51206-36-1
VCID: VC7977582
InChI: InChI=1S/C7H13NO/c1-2-6-3-4-7(9)8-5-6/h6H,2-5H2,1H3,(H,8,9)
SMILES: CCC1CCC(=O)NC1
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol

5-Ethylpiperidin-2-one

CAS No.: 51206-36-1

Cat. No.: VC7977582

Molecular Formula: C7H13NO

Molecular Weight: 127.18 g/mol

* For research use only. Not for human or veterinary use.

5-Ethylpiperidin-2-one - 51206-36-1

Specification

CAS No. 51206-36-1
Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
IUPAC Name 5-ethylpiperidin-2-one
Standard InChI InChI=1S/C7H13NO/c1-2-6-3-4-7(9)8-5-6/h6H,2-5H2,1H3,(H,8,9)
Standard InChI Key BPIZRWVWYUPAQQ-UHFFFAOYSA-N
SMILES CCC1CCC(=O)NC1
Canonical SMILES CCC1CCC(=O)NC1

Introduction

Key Findings

5-Ethylpiperidin-2-one is a six-membered lactam featuring a ketone group at position 2 and an ethyl substituent at position 5 of the piperidine ring. This compound serves as a critical intermediate in organic synthesis, particularly for pharmaceuticals and bioactive alkaloids. Its derivatives exhibit notable biological activities, including anti-inflammatory and central nervous system (CNS) modulation. This review synthesizes structural, synthetic, and application data from diverse sources, emphasizing authoritative research findings.

Chemical Identity and Structural Properties

5-Ethylpiperidin-2-one (IUPAC: 5-ethylpiperidin-2-one) belongs to the piperidinone family, characterized by a cyclic amide structure. Key properties include:

Table 1: Physicochemical Properties of 5-Ethylpiperidin-2-one and Related Derivatives

Property5-Ethylpiperidin-2-one DerivativesSource
Molecular FormulaC₇H₁₃NO (base structure)
Molecular Weight127.18 g/mol (6-ethyl isomer)
Density0.931 g/cm³ (6-ethyl isomer)
Boiling Point266.5°C (6-ethyl isomer)
Flash Point148.8°C (6-ethyl isomer)
LogP1.39 (6-ethyl isomer)
Exact Mass142.1106 g/mol (1-amino-5-ethyl derivative)

Structural Insights:

  • The ethyl group at position 5 introduces stereochemical complexity. For example, (5R)-1-amino-5-ethylpiperidin-2-one ( ) has a chiral center at C5, confirmed via X-ray crystallography in related compounds .

  • Substituents like allyl or amino groups at position 1 modulate reactivity and biological activity .

Synthesis and Stereochemical Control

Key Synthetic Routes

  • Cyclocondensation Reactions:

    • Racemic γ-substituted δ-oxoesters react with chiral auxiliaries like (R)-phenylglycinol, enabling dynamic kinetic resolution to yield enantiopure 5-ethylpiperidin-2-one derivatives .

    • Example: Synthesis of (5S,6S)-6-allyl-5-ethyl-2-piperidone via TiCl₄-mediated allylation (77% yield) .

  • Reductive Amination:

    • Lithium amidotrihydroborate (LiNH₂BH₃) reduces oxazolopiperidone lactams to 5-aminopentanols, precursors to 5-ethylpiperidin-2-one analogs .

  • Grignard Additions:

    • Bicyclic lactams undergo stereoselective alkylation with Grignard reagents to install substituents at C4, preserving the 5-ethyl group .

Stereochemical Outcomes

  • Dynamic Kinetic Resolution: Cyclocondensation of racemic δ-oxoesters with (R)-phenylglycinol yields diastereomeric ratios up to 9:1, favoring the cis-configured product .

  • Catalytic Asymmetric Synthesis: Chiral catalysts like modified Grubbs catalysts enable enantioselective ring-closing metathesis, critical for quinolizidine alkaloid synthesis .

Biological and Pharmacological Applications

Anti-Inflammatory Activity

  • MAK01 Derivative: A pivalate-based Michael adduct of 5-ethylpiperidin-2-one exhibits COX-2 selectivity (IC₅₀ = 130 μg/mL) and 5-LOX inhibition (IC₅₀ = 105 μg/mL), outperforming zileuton in preclinical models .

CNS-Targeted Therapeutics

  • 5-HT₁A Agonists: Aminopyrimidine derivatives (e.g., 4-(1-(2-(1H-indol-3-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine) show moderate 5-HT₁A binding (Ki = 120 nM) and improved metabolic stability via logD optimization .

Alkaloid Synthesis

  • Haliclona Alkaloids: 5-Ethylpiperidin-2-one intermediates enable enantioselective synthesis of haliclorensin C and halitulin, marine natural products with antitumor activity .

ParameterValueSource
Flash Point148.8°C
Autoignition TemperatureNot reported
Hazard StatementsIrritant (skin/eyes)

Recommendations:

  • Use PPE (gloves, goggles) during handling.

  • Store in cool, dry conditions away from oxidizers .

Future Directions

  • Stereoselective Functionalization: Developing catalytic methods for C5-ethyl retention during C3/C4 derivatization.

  • Drug Delivery Systems: Exploring 5-ethylpiperidin-2-one as a prodrug scaffold for CNS penetration.

  • Green Chemistry: Transitioning TiCl₄-mediated syntheses to Lewis acid-free protocols .

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